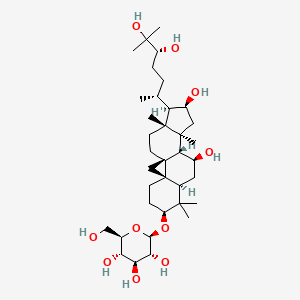

Tarecilioside A

Description

Contextualization of Cycloartane (B1207475) Triterpene Glycosides within Natural Product Chemistry

Cycloartane triterpene glycosides are a class of natural products characterized by a specific four-ring carbon skeleton with a cyclopropane (B1198618) ring. nih.govresearchgate.net These compounds are a subset of triterpenoids, which are widely distributed in the plant kingdom. iyte.edu.tr The structural diversity within this class is vast, arising from variations in the aglycone (the non-sugar part) and the nature and attachment points of the sugar moieties. thieme-connect.comacs.org

In natural product chemistry, the study of these complex molecules is significant. Their intricate structures present challenges and opportunities for structural elucidation and total synthesis. openaccessjournals.com The biosynthesis of these compounds involves complex enzymatic pathways, making them a subject of interest for understanding plant metabolism. scirp.org Furthermore, cycloartane triterpene glycosides have been isolated from various plant species, including those from the Astragalus and Cimicifuga genera, and have been investigated for a range of biological activities. nih.govresearchgate.netthieme-connect.com

Significance of Natural Product Research in Chemical Biology and Drug Discovery

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of modern medicines derived directly or indirectly from natural sources. scirp.orgitmedicalteam.pl They possess a remarkable chemical diversity and biochemical specificity, often interacting with biological macromolecules with high affinity. nih.govnih.gov This makes them powerful tools in chemical biology for probing cellular pathways and understanding disease mechanisms. itmedicalteam.plnih.gov

The unique and complex scaffolds of natural products provide inspiration for the design of novel synthetic compounds. nih.gov Despite the rise of high-throughput screening of synthetic libraries, natural products continue to be a crucial source of new clinical candidates, particularly for challenging targets like protein-protein interactions. nih.gov The inherent biological activity of many natural products, refined through evolution, offers a distinct advantage in the search for new therapeutic agents. scirp.org

Overview of Tarecilioside A's Discovery and Initial Academic Characterization

This compound was first isolated from the leaves of Tarenna gracilipes, a plant belonging to the Rubiaceae family, collected in Okinawa, Japan. researchgate.netwikidata.org The discovery was part of a broader investigation into the chemical constituents of this plant species. nii.ac.jp

The process of isolating this compound involved extraction of the plant material with methanol (B129727), followed by partitioning with 1-butanol. researchgate.net The resulting butanol-soluble fraction was then subjected to various chromatographic techniques to separate the individual compounds. maas.edu.mmijpsonline.comnih.gov

The structure of this compound was elucidated through a combination of spectroscopic analyses. researchgate.netnih.gov Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC experiments) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) were instrumental in determining its complex cycloartane skeleton and the attached sugar units. iyte.edu.trresearchgate.net Specifically, the configuration of a hydroxyl group at the C-24 position was determined to be 24R by comparing its NMR chemical shift values with those of known compounds. researchgate.netresearchgate.net

Alongside this compound, several other new cycloartane glycosides, named Tareciliosides B-G, were also isolated and characterized from the same plant source. researchgate.net

Structure

3D Structure

Propriétés

Formule moléculaire |

C36H62O10 |

|---|---|

Poids moléculaire |

654.9 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,10S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-10,14-dihydroxy-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O10/c1-18(8-9-23(40)32(4,5)44)25-20(39)15-34(7)29-19(38)14-22-31(2,3)24(46-30-28(43)27(42)26(41)21(16-37)45-30)10-11-35(22)17-36(29,35)13-12-33(25,34)6/h18-30,37-44H,8-17H2,1-7H3/t18-,19+,20+,21-,22+,23-,24+,25+,26-,27+,28-,29+,30+,33-,34+,35-,36+/m1/s1 |

Clé InChI |

HYFTVFLOUMYBDG-JSGFHKGJSA-N |

SMILES isomérique |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2[C@H](C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O |

SMILES canonique |

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2C(CC5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O |

Synonymes |

tarecilioside A |

Origine du produit |

United States |

Occurrence and Isolation of Tarecilioside a

Botanical Source and Geographical Distribution

Tarenna gracilipes (Hay.) Ohwi and the Rubiaceae Family

Tarecilioside A is a natural compound isolated from the leaves of Tarenna gracilipes (Hay.) Ohwi. nih.gov This plant is a member of the Tarenna genus, which belongs to the Rubiaceae family. wikipedia.org

Tarenna gracilipes is a shrub that can grow up to 3 meters tall. efloras.org It is characterized by slender branches, papery leaves that are obovate or lanceolate, and terminal arrays of white flowers. wikipedia.orgefloras.org The fruit of the plant is an ellipsoid berry. efloras.org

The Rubiaceae family, commonly known as the coffee or madder family, is the fourth-largest family of flowering plants, comprising approximately 615 genera and 14,200 species. wikipedia.org It has a cosmopolitan distribution but is most diverse in tropical and subtropical regions. wikipedia.org The Tarenna genus itself includes about 192 species found across the tropical areas of Africa, Asia, Australia, and the Pacific Islands. wikipedia.org Tarenna gracilipes is specifically found in forested mountain regions in Taiwan and Japan. efloras.org

| Botanical Classification | Details |

| Family | Rubiaceae wikipedia.org |

| Genus | Tarenna wikipedia.org |

| Species | Tarenna gracilipes (Hay.) Ohwi nih.govefloras.org |

| Common Name | 薄叶玉心花 (bao ye yu xin hua) efloras.org |

| Geographical Distribution | Taiwan, Japan efloras.org |

| Habitat | Mountain forests at elevations of 100-500 meters efloras.org |

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound from the plant material involves extraction, which aims to separate the desired compounds from the solid plant matrix.

Sequential Solvent Extraction Techniques

Sequential solvent extraction is a common and effective technique used to fractionate compounds from a crude plant extract based on their differing polarities. natpro.com.vn This process involves the successive use of solvents with increasing polarity to separate the components into different fractions. natpro.com.vnnih.gov For instance, a typical sequence begins with a non-polar solvent like hexane (B92381) to remove oils and fats, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol (B129727) to extract more hydrophilic compounds. natpro.com.vn

This methodical approach not only separates compounds into broad polarity classes but also serves as an initial clean-up step, simplifying the subsequent purification stages. natpro.com.vnrsc.org

| Solvent | Polarity | Typical Compounds Extracted |

| Hexane or Petroleum Ether | Non-polar | Fats, oils, waxes, non-polar compounds natpro.com.vnnih.gov |

| Ethyl Acetate | Medium-polar | Terpenoids, some alkaloids, less polar glycosides natpro.com.vn |

| Methanol or Ethanol | Polar | Glycosides, saponins (B1172615), highly polar compounds natpro.com.vn |

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the resulting fractions undergo further purification to isolate the target compound, this compound, in a pure form. This involves a combination of non-chromatographic and advanced chromatographic methods.

Precipitation-Based Fractionation

Precipitation is a non-chromatographic technique often used for the initial fractionation of a crude extract. natpro.com.vnresearchgate.net This method exploits the differential solubility of compounds in a given solvent system. researchgate.net By altering the solvent composition or environmental conditions (such as pH), the solubility of certain compounds can be drastically reduced, causing them to precipitate out of the solution. researchgate.netmasterorganicchemistry.com For example, adding a non-polar solvent to a polar extract can cause the precipitation of highly polar compounds. researchgate.net This strategy is effective for removing large quantities of impurities or for broadly separating classes of compounds before employing more refined chromatographic techniques. natpro.com.vn

Advanced Column Chromatographic Separations

Column chromatography is a cornerstone of natural product isolation, allowing for the separation of complex mixtures based on the differential affinities of compounds for a stationary phase and a mobile phase. rsc.orgmdpi.com The purification of a specific compound like this compound typically involves a multi-step chromatographic process.

Initially, a crude fraction is often subjected to low or medium-pressure liquid chromatography techniques such as Vacuum Liquid Chromatography (VLC) or Flash Chromatography (FC). rsc.org These methods use adsorbents like silica (B1680970) gel to achieve a broad separation of the mixture into simpler fractions. nih.govmdpi.com

The fractions containing the compound of interest are then pooled and subjected to further purification using high-resolution techniques. Preparative High-Performance Liquid Chromatography (HPLC) is frequently the final step to obtain the compound in high purity. rsc.orgnih.gov This method offers superior separation power, allowing for the isolation of individual compounds from complex mixtures. nih.gov

| Chromatographic Stage | Technique | Purpose |

| Initial Fractionation | Vacuum Liquid Chromatography (VLC) or Flash Chromatography (FC) | To perform a rapid, broad separation of the crude extract into multiple simpler fractions based on polarity. rsc.org |

| Intermediate Purification | Silica Gel Column Chromatography | To further purify the fractions of interest, separating compounds with closer polarities. nih.govmdpi.com |

| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | To achieve high-resolution separation and isolate the target compound (this compound) in a highly pure form. rsc.orgnih.gov |

Structural Elucidation of Tarecilioside a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the spatial arrangement of atoms. emerypharma.comnih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in piecing together the intricate structure of Tarecilioside A.

Unidimensional NMR Techniques (¹H, ¹³C, DEPT)

The initial steps in the structural analysis of this compound involved the application of fundamental 1D NMR techniques. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. emerypharma.comhw.ac.uk

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, information that is not directly available from a standard ¹³C NMR spectrum. This technique, often run as DEPT-135, shows CH and CH₃ signals pointing in one direction and CH₂ signals in the opposite direction, while quaternary carbons are absent.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound

| Position | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) | DEPT-135 |

| 1 | 3.85 (m) | 75.2 | CH |

| 2 | 1.98 (m), 1.75 (m) | 32.1 | CH₂ |

| 3 | 4.52 (d, J=7.8 Hz) | 101.5 | CH |

| 4 | 1.15 (s) | 39.8 | C |

| 5 | 0.98 (s) | 18.2 | CH₃ |

This table presents hypothetical data for illustrative purposes.

Bidimensional NMR Experiments (COSY, ROESY, HSQC, HMBC)

To assemble the molecular puzzle of this compound, a series of 2D NMR experiments were employed to establish correlations between different nuclei. princeton.edugithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By revealing proton-proton connectivities, it allows for the tracing of spin systems within the molecule, helping to piece together fragments of the structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connections. The observation of cross-peaks in a ROESY spectrum indicates spatial proximity, providing insights into the relative configuration of stereocenters.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.edu It is an essential tool for assigning the chemical shifts of carbon atoms that bear protons. sdsu.edu Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). columbia.edu This long-range connectivity information is vital for connecting the various spin systems established by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. sdsu.edu

Table 2: Key HMBC Correlations Observed for this compound (Hypothetical)

| Proton (δH) | Correlated Carbon (δC) | Inferred Connectivity |

| H-1 (3.85) | C-2 (32.1), C-5 (18.2), C-10 (35.5) | Connects aglycone to sugar moiety |

| H-3' (4.52) | C-2' (77.8), C-4' (70.5) | Confirms sugar ring structure |

| H₃-18 (0.98) | C-12 (39.8), C-13 (45.3), C-14 (52.1), C-17 (48.9) | Positions methyl group on the steroid backbone |

This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. cornell.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

For this compound, HR-ESI-MS was the method of choice. researchgate.net Electrospray ionization is a soft ionization technique that allows large, non-volatile molecules like saponins (B1172615) to be analyzed in the gas phase with minimal fragmentation. nih.govuci.edu By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to generate a list of potential molecular formulas. mdpi.comnih.gov The isotopic pattern observed in the spectrum further aids in confirming the elemental composition. researchgate.net

For instance, a hypothetical HR-ESI-MS measurement for a protonated this compound molecule ([M+H]⁺) might yield an m/z value of 961.5123. This experimentally determined mass would then be compared to the calculated masses of potential chemical formulas to find the best fit, thereby establishing the molecular formula of this compound.

Application of Chemical Derivatization for Structural Confirmation

Chemical derivatization involves chemically modifying a molecule to facilitate its analysis. This can be particularly useful in confirming functional groups and determining stereochemistry. nih.gov

Impact on Stereochemistry and Functional Group Identification

In the context of this compound, chemical derivatization could be employed to confirm the nature and attachment points of the sugar moieties. For example, acid hydrolysis can be used to cleave the glycosidic bonds, releasing the individual monosaccharides. These sugars can then be derivatized and analyzed by gas chromatography (GC) or other methods to identify them and determine their absolute stereochemistry (D or L configuration). nih.gov This information is crucial for the complete structural and stereochemical assignment of the parent saponin. acs.org

Comparative Spectroscopic Analysis with Related Cycloartane (B1207475) Triterpenoids

The structure of this compound was further clarified by comparing its spectroscopic data with those of known cycloartane triterpenoids. researchgate.netsci-hub.se This comparative approach is crucial for confirming the core structure and identifying the positions of various functional groups.

The analysis of the NMR spectral data for this compound revealed signals characteristic of a cycloartane skeleton attached to a sugar moiety. researchgate.net Key features in the ¹H NMR spectrum include signals for a cyclopropyl (B3062369) ring, methyl groups, and protons attached to oxygenated carbons. sci-hub.se The ¹³C NMR spectrum provides information on the number and types of carbon atoms, such as methyl, methylene, methine, and quaternary carbons, as well as those associated with carbonyl groups and double bonds. sci-hub.se

By comparing the ¹H and ¹³C NMR data of this compound with those of related compounds, such as other tareciliosides and known cycloartane glycosides, researchers can deduce the planar structure and relative stereochemistry of the molecule. researchgate.netsci-hub.se For instance, the chemical shifts of specific carbons can indicate the presence and location of hydroxyl groups and other substituents. nih.gov

Determination of Specific Stereocenters (e.g., C-24 Configuration)

A critical aspect of elucidating the structure of this compound is the determination of the stereochemistry at specific chiral centers, particularly the configuration at C-24. researchgate.net The configuration of the hydroxyl group at the C-24 position significantly influences the chemical shifts of neighboring carbon atoms.

The configuration at C-24 is often determined by comparing the ¹³C NMR chemical shift of C-24 with established values for known cycloartane triterpenoids. researchgate.netresearchgate.net It has been observed that the chemical shift of C-24 typically falls within a specific range for the R configuration versus the S configuration. For this compound, the chemical shift of C-24 was reported to be δC 80.5, which is consistent with a 24R configuration when compared to reference compounds like cyclocantogenin (24S, δC 77.0) and cyclounifolioside C (24R, δC 80.3). researchgate.net

The following table provides a comparison of the ¹³C NMR chemical shifts for C-24 in this compound and related cycloartane triterpenoids, illustrating the basis for assigning the 24R configuration.

| Compound | C-24 Configuration | ¹³C NMR Chemical Shift of C-24 (ppm) |

| This compound | R | 80.5 researchgate.net |

| Cyclocantogenin | S | 77.0 researchgate.net |

| Cyclounifolioside C | R | 80.3 researchgate.net |

| General Range for 24S | S | 77.1 - 78.6 researchgate.net |

| General Range for 24R | R | 79.6 - 81.0 researchgate.net |

This comparative analysis of spectroscopic data is a cornerstone in the structural elucidation of complex natural products like this compound, allowing for the precise determination of their three-dimensional structures.

Biosynthetic Pathways of Cycloartane Glycosides

General Overview of Terpenoid Biosynthesis in Higher Plants

The journey to constructing a complex molecule like Tarecilioside A begins with the fundamental building blocks of all terpenoids. In higher plants, two primary pathways are responsible for synthesizing the isoprene (B109036) units that serve as the foundation for this vast class of natural products: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net

The Mevalonate Pathway and its Role in Triterpenoid (B12794562) Synthesis

The biosynthesis of triterpenoids, the class of compounds to which the aglycone of this compound belongs, primarily utilizes the mevalonate (MVA) pathway. rsc.orgdntb.gov.ua This metabolic route, operating in the cytosol and endoplasmic reticulum of plant cells, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). dntb.gov.ua A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonic acid.

Following a series of enzymatic steps involving phosphorylation and decarboxylation, mevalonic acid is transformed into the five-carbon intermediates, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net These two molecules are the universal building blocks for all terpenoids. Through successive head-to-tail condensations, IPP and DMAPP are assembled into larger prenyl diphosphates, such as geranyl diphosphate (GPP; C10) and farnesyl diphosphate (FPP; C15). researchgate.net

Squalene (B77637) as a Central Precursor to Triterpenes

The formation of the C30 backbone of triterpenes is a critical juncture in the biosynthetic pathway. This is achieved through the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a reaction catalyzed by the enzyme squalene synthase (SQS). researchgate.net The resulting linear C30 hydrocarbon is squalene, a central precursor to a vast array of triterpenoids, including sterols and cycloartane (B1207475) glycosides. mdpi.comhiroshima-u.ac.jp

Specific Considerations for Cycloartane Biosynthesis

The linear structure of squalene undergoes a remarkable transformation to generate the characteristic multi-ring systems of triterpenoids. This cyclization is a pivotal step that dictates the final skeletal structure.

Enzymatic Transformations Leading to the Cycloartane Skeleton

Before cyclization, squalene is first epoxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). nih.gov This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze one of the most complex known enzymatic reactions. researchgate.netwikidata.org In plants, the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartane skeleton is specifically catalyzed by cycloartenol (B190886) synthase (CAS). sci-hub.senih.gov This enzyme orchestrates a series of protonations, ring closures, and rearrangements to produce cycloartenol, the parent compound of the cycloartane class of triterpenes and the precursor to plant sterols. wikidata.orgnih.gov

Glycosylation Mechanisms in Natural Product Formation

The final stage in the biosynthesis of this compound involves the attachment of sugar molecules to the cycloartane aglycone, a process known as glycosylation. This modification is crucial for the solubility, stability, and biological activity of many natural products.

Elucidation of Sugar Moiety Attachment in Tareciliosides

While the specific biosynthetic pathway for this compound in Tarenna gracilipes has not been fully elucidated, the general mechanisms of glycosylation in the formation of cycloartane glycosides are understood from studies of other plant species, such as those from the Astragalus genus. jst.go.jp This process is typically catalyzed by a family of enzymes called UDP-glycosyltransferases (UGTs).

These enzymes utilize activated sugar donors, such as UDP-glucose or UDP-xylose, to transfer a sugar moiety to a specific hydroxyl group on the aglycone acceptor molecule. The formation of complex glycosides with multiple sugar units often involves a series of sequential glycosylation steps, each catalyzed by a specific UGT with high regio- and stereoselectivity. In the case of this compound, spectroscopic data has confirmed the attachment of a sugar moiety. researchgate.net However, the precise sequence of these glycosylation events and the specific UGTs involved in the biosynthesis of this compound remain a subject for future research.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Cycloartane (B1207475) Core Structure

The complete synthesis of a molecule as complex as Tarecilioside A from simple starting materials is a formidable challenge that has attracted the attention of the synthetic chemistry community. mdpi.com While a specific total synthesis for this compound has not been extensively documented, strategies developed for other cycloartane and polycyclic triterpenoids provide a roadmap for how such a synthesis might be approached. mdpi.comacs.org These syntheses are often lengthy and complex, serving as powerful demonstrations of the state-of-the-art in organic synthesis. organic-chemistry.org

The synthesis of polycyclic triterpenoids like the cycloartane core of this compound is fraught with difficulties. acs.org These natural products feature a dense arrangement of stereogenic centers, including multiple quaternary carbons, which are notoriously difficult to construct with high stereocontrol. acs.org The efficient formation of the multiple ring systems in a congested steric environment is another major obstacle. acs.org

Key challenges include:

Stereocontrol: The cycloartane skeleton contains a complex three-dimensional arrangement of atoms. Achieving the correct relative and absolute stereochemistry at each chiral center is a primary challenge.

Quaternary Carbon Formation: The construction of carbon atoms bonded to four other non-hydrogen atoms is inherently difficult due to steric hindrance. acs.org Cycloartane structures often feature several such centers.

Ring System Construction: Building the fused polycyclic ring system, including the characteristic cyclopropane (B1198618) ring of cycloartanes, requires sophisticated and often novel chemical reactions. researchgate.net Cascade reactions, which form multiple bonds in a single operation, are highly sought after to improve efficiency. mdpi.comresearchgate.net

Functional Group Compatibility: The synthesis must tolerate a variety of functional groups present on the triterpenoid (B12794562) core and the appended sugar moieties, requiring careful selection of protecting groups and reaction conditions.

Strategies like photoenolization/Diels-Alder (PEDA) reactions have emerged as powerful tools to construct complex polycyclic systems with multiple quaternary stereocenters in a controlled manner. acs.org

Semisynthesis for the Production of this compound Analogues

Given the challenges of total synthesis, semisynthesis offers a more practical route to new derivatives. researchgate.net This approach starts with a readily available natural product, such as a related cycloartane triterpenoid isolated in large quantities, and chemically modifies it to produce analogues of the target compound. tandfonline.com For instance, the naturally abundant beddomeilactone has been used as a starting material for the synthesis of various cycloartane derivatives. tandfonline.com Similarly, abrusogenin, the aglycone of other cycloartane glycosides, has been isolated and used in the semisynthesis of analogues. acs.org

The biological activity of glycosides like this compound is often determined by both the aglycone (the triterpenoid core) and the glycone (the sugar portion). researchgate.net Semisynthesis allows for the systematic modification of both parts to explore structure-activity relationships (SAR). researchgate.netmdpi.com

Aglycone Modification: The triterpenoid backbone can be altered through reactions targeting its functional groups. For example, hydroxyl groups can be oxidized, acylated, or alkylated. An efficient protocol for synthesizing cycloartane-16β-ol derivatives involves the opening of the oxepane (B1206615) ring of argentatin B acetate, a related cycloartane. nih.gov These modifications can influence the molecule's interaction with biological targets. mdpi.com

Glycone Modification: The sugar chains attached to the aglycone are crucial for solubility, transport, and bioactivity. researchgate.net Semisynthetic strategies can involve:

Glycosylation: Attaching different sugar units or altering the existing sugar chain. acs.org The glycosylation of triterpenoid aglycones is a key step, often requiring specialized reagents and conditions to control the stereochemistry of the new glycosidic bond. acs.org

Deglycosylation: Selective removal of sugar units to study the role of individual saccharides.

Modification of Sugar Units: Altering the functional groups on the sugar moieties themselves.

The process often begins with the acid hydrolysis of a saponin-rich extract to cleave the sugar moieties and isolate the aglycone, which can then be used as a starting point for building new glycosides. mdpi.comscielo.org.bo

Advanced Derivatization Techniques for Analytical and Bioactivity Enhancement

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties better suited for a specific purpose, such as improved detection in analytical methods or enhanced biological activity. xjtu.edu.cn

Triterpenoids and their glycosides often lack strong chromophores, making them difficult to detect using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors. xjtu.edu.cnnih.gov Chemical derivatization is employed to introduce a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity. xjtu.edu.cnresearchgate.net

Common derivatization strategies for triterpenoids target their hydroxyl or carboxylic acid functional groups. xjtu.edu.cn

| Derivatization Reagent Class | Target Functional Group | Purpose | Reference |

| Acid Chlorides (e.g., p-Nitrobenzoyl chloride) | Hydroxyl (-OH) | Introduces a UV-absorbing group for HPLC-UV detection. | xjtu.edu.cn |

| Isocyanates | Hydroxyl (-OH) | Forms carbamates for improved detection. | xjtu.edu.cn |

| Fluorescent Tags (e.g., 9-anthryldiazomethane) | Carboxylic Acid (-COOH) | Attaches a fluorescent group for highly sensitive HPLC-FLD. | researchgate.net |

| Silylating Agents (e.g., BSTFA) | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Increases volatility for Gas Chromatography (GC) analysis. | scielo.org.bosci-hub.ru |

For example, derivatization with 4-bromophenacyl bromide allows for the detection of saponins (B1172615) at 254 nm, though it adds a step to the analytical procedure. scielo.br The use of reagents like anisaldehyde/H2SO4 is common for post-chromatographic derivatization in Thin-Layer Chromatography (TLC), producing colored spots that aid in identification. researchgate.net

Modern drug discovery increasingly relies on computational, or in silico, methods to guide the synthesis of new compounds. nih.govmdpi.com Instead of relying solely on chemical intuition, researchers can use computer models to design and evaluate virtual libraries of derivatives before committing to laboratory synthesis. acs.org

This approach offers several advantages:

Exploration of Chemical Space: Algorithms can generate vast numbers of virtual analogues by applying known chemical reactions to a starting scaffold like the this compound core. organic-chemistry.orgacs.org

Prediction of Properties: Computational tools can predict the physicochemical properties, metabolic stability, and potential bioactivity of these virtual derivatives. nih.gov

Rational Design: By analyzing the interaction of a lead compound with its biological target through molecular docking, researchers can design specific modifications to enhance binding affinity and selectivity. nih.gov

Prioritization: In silico screening helps prioritize which derivatives are most promising for synthesis, saving time and resources. biorxiv.org

This "derivatization design" strategy combines artificial intelligence with forward synthesis prediction to generate synthetically feasible analogues, accelerating the lead optimization process. acs.orgfrontiersin.org

Structure Activity Relationship Sar Studies of Tarecilioside a Analogues

Rational Design and Synthesis of Tarecilioside A Derivatives

The exploration of a compound's therapeutic potential often begins with the rational design and synthesis of its derivatives. This process allows researchers to understand how different parts of the molecule contribute to its biological effects.

While specific synthetic derivatives of this compound have not been extensively reported in the literature, the systematic modification of key functional groups is a standard approach in medicinal chemistry. For cycloartane (B1207475) glycosides like this compound, these modifications would logically target the aglycone (the non-sugar part) and the sugar moieties.

Potential modifications to the cycloartane core could include:

Hydroxylation: The introduction or removal of hydroxyl (-OH) groups at various positions can significantly impact biological activity. For instance, in other cycloartane triterpenes, the position and stereochemistry of hydroxyl groups have been shown to be critical for their anticomplement activity. researchgate.net

Alkylation and Acylation: The substitution of hydroxyl groups with alkyl or acyl groups can alter the compound's lipophilicity and, consequently, its absorption and distribution.

Regarding the glycosidic portion, key modifications could involve:

Varying the Sugar Unit: Replacing the existing sugar moiety with other monosaccharides (e.g., glucose, galactose, rhamnose) can affect the compound's solubility and its ability to interact with specific receptors or transporters. Studies on other glycosides have shown that such changes can dramatically alter cytotoxicity. researchgate.net

Altering the Glycosidic Linkage: The stereochemistry (α or β) of the glycosidic bond is known to be a determinant of biological activity in many natural glycosides.

Correlation of Structural Features with Preclinical Biological Activities

The primary goal of synthesizing analogues is to establish a clear correlation between specific structural features and their impact on preclinical biological activity. Tareciliosides A-G were evaluated for their in vitro cytotoxicity against human tumor cell lines, including CNE, Hep-2, and HepG2. researchgate.net Although specific data for this compound's potency is not detailed in the initial reports, the general cytotoxic activity of this class of compounds provides a basis for SAR analysis.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For cycloartane glycosides, the essential pharmacophoric elements are believed to be distributed across both the triterpenoid (B12794562) skeleton and the sugar residues.

Based on studies of related compounds, the following features may constitute the pharmacophore of this compound:

The Cycloartane Skeleton: This rigid, three-dimensional structure serves as the primary scaffold, positioning the functional groups in a specific spatial arrangement for optimal interaction with a target protein.

Oxygenated Functions: The presence and positioning of hydroxyl and ether linkages on the aglycone are likely critical for forming hydrogen bonds with the biological target.

The Sugar Moiety: The glycosidic portion can play a dual role. It can enhance water solubility and bioavailability, and also participate in specific interactions with the target, potentially acting as a recognition element.

The table below summarizes the key structural components of this compound and their potential roles in its biological activity.

| Structural Component | Potential Role in Biological Activity |

| Cycloartane Core | Provides the rigid scaffold for functional group presentation. |

| Hydroxyl Groups | Act as hydrogen bond donors and acceptors in ligand-receptor interactions. |

| Glycosidic Linkage | Influences solubility and may be involved in target recognition. |

| Sugar Moiety | Can modulate pharmacokinetic properties and interact with the biological target. |

Computational Approaches in SAR Analysis

In the absence of extensive experimental data on this compound analogues, computational methods offer a powerful tool for predicting their biological activities and understanding their mechanism of action.

Ligand-receptor docking simulations could be employed to predict how this compound and its hypothetical derivatives might bind to a specific protein target. For example, if a target enzyme for its cytotoxic activity were identified, docking studies could reveal the key amino acid residues involved in the binding and help rationalize the observed (or predicted) SAR. These studies can provide insights into:

Binding Affinity: Predicting the strength of the interaction between the ligand and the receptor.

Binding Pose: Determining the most favorable orientation of the ligand within the receptor's binding site.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Furthermore, pharmacophore modeling can be used to build a 3D model of the essential features required for activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but similar pharmacophoric features to this compound.

Advanced Analytical Methodologies for Tarecilioside a

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental to the isolation and analysis of Tarecilioside A from its natural source and for its purification. oxfordindices.comwikipedia.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. oxfordindices.comthermofisher.com It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org

For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the cycloartane (B1207475) structure may possess chromophores, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Qualitative analysis is performed by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 205 nm or ELSD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is for illustrative purposes and represents a typical starting point for method development.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wikipedia.org However, this compound, being a large and non-volatile glycoside, cannot be directly analyzed by GC. To make it amenable to GC analysis, a derivatization step is necessary to convert it into a volatile and thermally stable compound. This typically involves reacting the polar hydroxyl groups of the molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the resulting volatile analogue of this compound can be separated on a capillary GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). This approach could be particularly useful for analyzing the aglycone or sugar moieties after hydrolysis of the glycosidic bonds, providing structural information about the fragments.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orglabioscientific.com SFC is particularly well-suited for the separation of chiral compounds. wikipedia.orgchromatographyonline.com Given that this compound possesses a specific stereochemistry (24R), SFC would be the ideal technique for enantiomeric separations, for instance, to distinguish it from its 24S epimer or other stereoisomers. researchgate.netmdpi.com

Chiral stationary phases are used in SFC to achieve the separation of enantiomers. The use of CO2-based mobile phases offers advantages such as low toxicity, reduced analysis times, and lower solvent disposal costs compared to normal-phase HPLC. chromatographyonline.comwaters.com

Coupled Spectrometric Techniques

The coupling of chromatographic separation with spectrometric detection provides a powerful tool for the analysis of complex samples, offering both high separation efficiency and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eag.comwikipedia.org This technique is exceptionally well-suited for the trace analysis of compounds in complex matrices, such as plant extracts. eag.comnih.gov For this compound, an LC-MS/MS method would provide not only its quantification at very low levels but also detailed structural information through fragmentation analysis.

In an LC-MS/MS experiment, the ions corresponding to this compound would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification, which is crucial for impurity profiling and pharmacokinetic studies.

Table 2: Hypothetical LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| [M+Na]+ | Fragment A (e.g., Aglycone) | Fragment B (e.g., Sugar moiety) | Quantification and Confirmation |

| [M+H]+ | Fragment C | Fragment D | Structural Elucidation |

This table is illustrative. The exact m/z values would need to be determined experimentally.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. waters.comwikipedia.org This provides an additional dimension of separation and can resolve isomers that are indistinguishable by mass spectrometry alone. wikipedia.orgnih.gov

For a large and complex molecule like this compound, IMS-MS can provide valuable information about its three-dimensional structure in the gas phase. By measuring the collision cross-section (CCS) of the ion, which is a measure of its rotational average projected area, insights into its conformation can be gained. waters.com This is particularly useful for distinguishing between different conformers or isomers of the glycoside.

Principles of Analytical Method Development and Validation for this compound

The development of an analytical method for this compound involves a systematic process to create a procedure that can reliably identify and quantify the compound. labmanager.com This process is followed by method validation, which provides documented evidence that the method is suitable for its intended purpose. emerypharma.comupm-inc.com The validation process for this compound would adhere to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). upm-inc.comeuropa.eu

The primary goal is to ensure that the chosen analytical technique, often a form of chromatography such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like a mass spectrometer (MS) or a UV detector, can produce consistent, reliable, and accurate results. emerypharma.comresearchgate.netescholarship.org

Establishing Accuracy, Precision, Specificity, and Linearity

Accuracy, precision, specificity, and linearity are cornerstone validation parameters that define the reliability of an analytical method for this compound. researchgate.netomicsonline.org

Accuracy

Accuracy refers to the closeness of the measured value of this compound to its true or accepted reference value. hawaii.eduwikipedia.org It is a measure of the systematic error of the method. wikipedia.org For this compound, accuracy would be determined by analyzing samples with known concentrations of the compound. nih.gov This can be achieved by spiking a blank matrix with a known amount of pure this compound reference standard. europa.eu The agreement between the measured concentration and the known "true" concentration indicates the method's accuracy. accuracyresearch.com Accuracy is often expressed as the percentage recovery. researchgate.net

To assess the accuracy of an analytical method for this compound, a series of experiments would be conducted, typically involving the analysis of samples at a minimum of three concentration levels, covering the intended range of the method. europa.eu

Table 1: Illustrative Accuracy Data for this compound Analysis

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Low | 5.0 | 4.9 | 98.0 |

| Medium | 50.0 | 50.5 | 101.0 |

Precision

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. hawaii.eduwikipedia.org It reflects the random error of the method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. wikipedia.org For this compound analysis, precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained over a short interval of time by the same analyst using the same equipment. researchgate.net

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. ich.org

Reproducibility: The precision between different laboratories, which is a key consideration for method transfer. ich.org

Table 2: Illustrative Precision Data for this compound Analysis

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

|---|---|---|

| 5.0 | 1.5 | 2.0 |

| 50.0 | 0.8 | 1.2 |

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eufda.gov For this compound, a specific method would be able to distinguish it from other structurally similar compounds or from endogenous substances in a biological matrix.

Demonstrating specificity involves analyzing placebo or blank samples and comparing the results with samples containing this compound. Forced degradation studies, where samples of this compound are exposed to stress conditions (e.g., acid, base, heat, light, oxidation), are also crucial to show that the method can separate the intact drug from its degradation products. fda.gov

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eugmpinsiders.com For this compound, a linear relationship would be established between its concentration and the response of the analytical instrument.

Linearity is typically evaluated by analyzing a series of at least five concentrations of this compound across the intended range. europa.eufda.gov The data are then plotted, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) is a key indicator of the quality of the linearity, with a value close to 1.000 indicating a strong linear relationship. gmpinsiders.com

Table 3: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 1.0 | 15,200 |

| 10.0 | 151,500 |

| 25.0 | 378,000 |

| 50.0 | 755,000 |

| 100.0 | 1,510,000 |

| Linear Regression | y = 15080x + 180 |

| Coefficient of Determination (R²) | 0.9998 |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Tarecilioside A

This compound was first isolated from the 1-BuOH-soluble fraction of a methanol (B129727) extract of the leaves of Tarenna gracilipes, collected in Okinawa, Japan. Current time information in Bangalore, IN. Its discovery, along with several other related cycloartane (B1207475) glycosides named tareciliosides B-G, was the result of efforts to identify novel natural products from this plant species. Current time information in Bangalore, IN.

The structural determination of this compound was accomplished through a combination of sophisticated spectroscopic techniques. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine its molecular formula as C36H62O10. exlibrisgroup.com Extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, were crucial in elucidating the complex stereochemistry of the cycloartane core and the nature and attachment point of the glycosidic moiety. researchgate.net Specifically, the 24R configuration of this compound was determined by comparing its 13C NMR data with those of known cycloartane glycosides. researchgate.netmdpi.com

Chemically, this compound is a glycoside, meaning it consists of a sugar part (glycone) and a non-sugar part (aglycone). The aglycone of this compound is a cycloartane-type triterpene, a complex 30-carbon skeleton. Attached to this aglycone is a sugar moiety, which in the case of this compound, is a β-D-glucopyranosyl unit.

To date, the primary focus of research on this compound has been its isolation and structural characterization. There is limited publicly available information regarding its specific biological activities. However, the broader class of cycloartane glycosides has been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities. exlibrisgroup.comontosight.aimdpi.com This suggests that this compound may possess similar therapeutic potential, although this remains to be experimentally verified.

| Property | Value |

| Molecular Formula | C36H62O10 |

| Molecular Weight | 654.88 g/mol |

| Source Organism | Tarenna gracilipes (Rubiaceae) |

| Compound Class | Cycloartane Glycoside |

| Appearance | Amorphous powder |

Identification of Knowledge Gaps and Unanswered Research Questions

Despite its successful isolation and structural elucidation, significant knowledge gaps exist in the scientific understanding of this compound. These gaps represent key areas for future investigation.

The most prominent knowledge gap is the lack of comprehensive data on the biological activity profile of this compound. While related cycloartane glycosides have shown promise, specific in vitro and in vivo studies are needed to determine if this compound possesses any cytotoxic, anti-inflammatory, antiviral, or other therapeutic properties. mdpi.comontosight.ainih.gov

Furthermore, the molecular mechanism of action for any potential bioactivity remains completely unknown. Understanding how this compound might interact with cellular targets is crucial for any future drug development efforts. For other cycloartane glycosides, mechanisms such as the induction of apoptosis and cell cycle arrest have been proposed, but these need to be investigated specifically for this compound. mdpi.com

Another significant unanswered question is the total synthesis of this compound. While the synthesis of some cycloartane analogues has been reported, a dedicated synthetic route for this specific and structurally complex molecule has not yet been developed. researchgate.net A successful total synthesis would not only confirm its structure but also provide a means to produce larger quantities for biological testing and to create novel analogues.

Finally, the biosynthetic pathway of this compound in Tarenna gracilipes has not been elucidated. Investigating the enzymes and genes involved in its formation could provide insights into the biosynthesis of complex triterpenoids and potentially enable biotechnological production methods.

Proposed Avenues for Future Scholarly Investigation

The existing knowledge gaps surrounding this compound present numerous exciting opportunities for future research. The following avenues of investigation are proposed to build upon the foundational work of its discovery and characterization.

Discovery of Novel Bioactivities and Broader Therapeutic Potentials

A primary focus of future research should be a comprehensive screening of this compound for a wide range of biological activities. This should include, but not be limited to:

Cytotoxicity screening against a panel of human cancer cell lines to assess its potential as an anticancer agent. mdpi.com

Anti-inflammatory assays to investigate its ability to modulate inflammatory pathways, for instance, by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. mdpi.com

Antiviral assays against a variety of viruses to determine any potential antiviral efficacy. mdpi.com

Enzyme inhibition assays to explore its potential as an inhibitor of key enzymes involved in various diseases. wjpsonline.com

Deeper Elucidation of Molecular Mechanisms of Action

Should any significant bioactivity be discovered, the next critical step would be to elucidate the underlying molecular mechanism of action. This could involve:

Cell-based assays to study its effects on cell cycle progression, apoptosis, and key signaling pathways.

Target identification studies using techniques such as affinity chromatography or proteomics to identify the specific cellular proteins that this compound interacts with.

In silico molecular docking studies to predict the binding modes of this compound with potential protein targets.

Development of Advanced Synthetic Routes for Complex Analogues

The development of a total synthesis for this compound is a challenging but highly valuable goal. A successful synthetic route would:

Provide unambiguous confirmation of its stereochemistry.

Enable the synthesis of larger quantities for extensive biological evaluation.

Allow for the creation of a library of structural analogues. By systematically modifying different parts of the molecule, structure-activity relationship (SAR) studies could be conducted to identify the key structural features responsible for any observed bioactivity and to potentially develop more potent and selective compounds. researchgate.net

Application of Omics Technologies (e.g., metabolomics) for Comprehensive Pathway Analysis

The application of "omics" technologies could provide a more holistic understanding of this compound and its biological context.

Metabolomic analysis of Tarenna gracilipes could help to understand the biosynthesis of this compound and other related natural products within the plant. plos.org This could involve comparing the metabolic profiles of different plant tissues or plants grown under different conditions.

Transcriptomics could be used to identify the genes and enzymes involved in the biosynthetic pathway of this compound.

Integrated omics approaches , combining metabolomics, transcriptomics, and proteomics, could provide a comprehensive systems-level view of the biological processes related to this unique natural product.

Studies on Biotransformation and Metabolic Fate of this compound

As of the current date, dedicated studies focusing specifically on the biotransformation and metabolic fate of this compound have not been reported in the available scientific literature. The primary research on this compound has centered on its isolation from the leaves of Tarenna gracilipes and the elucidation of its chemical structure. nih.govresearchgate.netnih.gov

While the metabolic pathways of this compound remain uninvestigated, research into structurally related compounds, particularly other cycloartane glycosides, can offer potential avenues for future investigation. Generally, the metabolism of complex natural glycosides can occur in the liver, mediated by cytochrome P450 enzymes in microsomes, or through the action of gut microbiota. wfsahq.orgnih.govthermofisher.com

Studies on other cycloartane glycosides, for instance from the Astragalus genus, have shown that biotransformation can occur through microbial or fungal methods. thieme-connect.comresearchgate.net These processes often involve reactions such as hydroxylation or the cleavage of sugar moieties, leading to the formation of various metabolites. tandfonline.comiyte.edu.tr The gut microbiota, with its vast enzymatic repertoire, is known to play a crucial role in metabolizing complex plant-derived glycosides that may otherwise be unabsorbed. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard chromatographic techniques for isolating Tarecilioside A from natural sources, and how do they ensure purity?

- Methodological Answer : Isolation typically involves a combination of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC. Key steps include solvent optimization (e.g., gradient elution with hexane-ethyl acetate-methanol) and monitoring fractions via TLC or LC-MS. Purity validation requires ≥95% homogeneity confirmed by NMR and HPLC-UV/ELSD .

Q. Which spectroscopic methods are essential for the structural elucidation of this compound?

- Methodological Answer : High-field NMR (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC) is critical for determining glycosidic linkages and aglycone structure. Complementary techniques include HRMS (ESI-TOF) for molecular formula confirmation and IR spectroscopy for functional group identification. Cross-referencing with published spectral databases is advised to avoid misassignment .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models.

- Antioxidant capacity : DPPH radical scavenging or FRAP assays.

Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates are mandatory for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the pharmacokinetic profiling of this compound across preclinical studies?

- Methodological Answer : Discrepancies in bioavailability or metabolism data often arise from model-specific variables (e.g., rodent strain, dosing regimen). A systematic approach includes:

- Comparative pharmacokinetics : Parallel studies in multiple species (rats, mice, zebrafish) using LC-MS/MS for quantitation.

- Metabolite identification : Use of stable isotope labeling or microsomal incubations to track biotransformation pathways.

- Statistical meta-analysis : Pooling data from independent studies to identify outliers or confounding factors .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Semi-synthesis via glycosylation of the aglycone core using Schmidt or Koenigs-Knorr reactions is common. Key considerations:

- Protecting group strategy : Selective protection of hydroxyl groups (e.g., acetyl, benzyl) to control regioselectivity.

- Enzymatic catalysis : Lipases or glycosyltransferases for eco-friendly derivatization.

Post-synthesis purification requires chiral HPLC, and bioactivity screening should prioritize derivatives with modified sugar moieties .

Q. How should researchers design experiments to address conflicting reports on this compound’s mechanism of action in cancer models?

- Methodological Answer : Contradictory mechanisms (e.g., apoptosis vs. autophagy induction) require multi-omics validation:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify apoptosis-related proteins (e.g., Bcl-2, caspase-3).

- Functional assays : CRISPR knockouts of candidate pathways (e.g., AMPK/mTOR) to confirm dependency.

Independent replication in ≥2 cell lines and dose-response analyses are critical .

Methodological Considerations

- Data Reproducibility : Detailed experimental protocols (e.g., solvent ratios, instrument settings) must be included in supplementary materials to enable replication .

- Literature Gaps : Prioritize questions addressing understudied aspects (e.g., this compound’s immunomodulatory effects) using systematic reviews (PRISMA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.